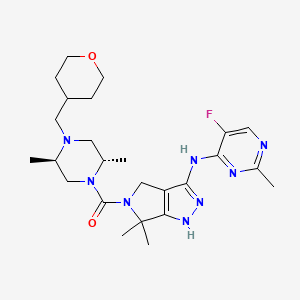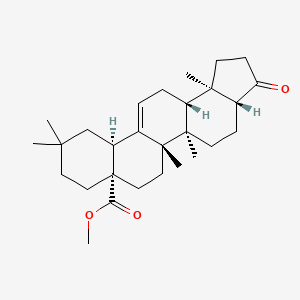
Oleanolic acid derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleanolic acid derivative 2 is a modified form of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. Oleanolic acid and its derivatives are known for their diverse biological activities, including anti-inflammatory, hepatoprotective, and anticancer properties . This compound has been synthesized to enhance these properties and improve its pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oleanolic acid derivative 2 typically involves the structural modification of oleanolic acid at specific positionsFor example, the reaction of oleanolic acid with chlorophenyl derivatives under controlled conditions can yield various derivatives . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired modifications.
Industrial Production Methods: Industrial production of oleanolic acid derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product. The use of advanced equipment and automation in the production process helps in maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Oleanolic acid derivative 2 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, alkylating agents, and other reagents under specific solvent and temperature conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of oleanolic acid, each with unique biological activities and pharmacological properties .
Scientific Research Applications
Oleanolic acid derivative 2 has a wide range of scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of new compounds with enhanced biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis, cell proliferation, and signal transduction.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and liver disorders.
Industry: Utilized in the development of new pharmaceuticals, nutraceuticals, and cosmetic products
Mechanism of Action
The mechanism of action of oleanolic acid derivative 2 involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes, receptors, and signaling molecules involved in inflammation, apoptosis, and cell proliferation. For example, it can inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain . Additionally, it can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Oleanolic acid derivative 2 is unique compared to other similar compounds due to its enhanced biological activities and improved pharmacological profile. Similar compounds include:
Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities but different structural modifications.
Betulinic Acid: Known for its anticancer properties but with a different mechanism of action.
Glycyrrhetinic Acid: Derived from licorice root and used for its anti-inflammatory and hepatoprotective effects
This compound stands out due to its specific modifications that enhance its therapeutic potential and reduce side effects, making it a promising candidate for further research and development.
Properties
IUPAC Name |
methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bR)-5a,5b,10,10,13b-pentamethyl-3-oxo-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42O3/c1-24(2)13-15-28(23(30)31-6)16-14-26(4)18(20(28)17-24)7-8-22-25(3)11-10-21(29)19(25)9-12-27(22,26)5/h7,19-20,22H,8-17H2,1-6H3/t19-,20-,22+,25-,26+,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAJEJPIKYXZFX-WSVQCUFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC5=O)C)C)C2C1)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
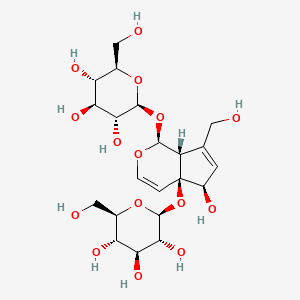
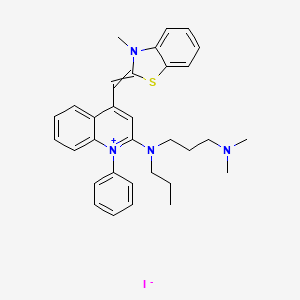
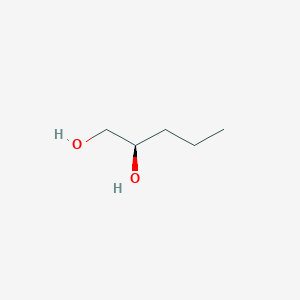

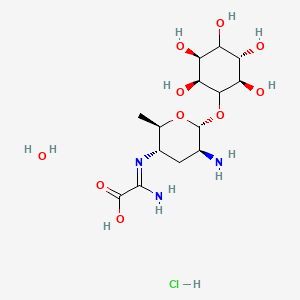
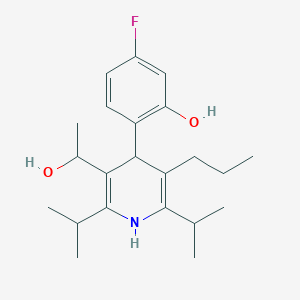
![4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile](/img/structure/B1139404.png)
![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B1139406.png)
![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B1139408.png)
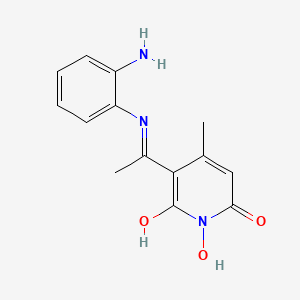


![[(1R,3S,4S,5R,6R,8R,9R,11R,13R,14R,15S,16S)-9,11,16-triacetyloxy-13-benzoyloxy-3,8,12,12,15-pentamethyl-7,17-dioxatetracyclo[12.2.1.01,5.06,8]heptadecan-4-yl] benzoate](/img/structure/B1139412.png)
